molecular formula C32H25N7O5 B608361 KMH-233 CAS No. 1941174-13-5

KMH-233

Cat. No.: B608361
CAS No.: 1941174-13-5
M. Wt: 587.596
InChI Key: MLNOOVGSMCJSCE-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KMH-233 is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is a transporter protein that facilitates the uptake of large neutral amino acids across the cell membrane. This compound has shown significant potential in cancer research due to its ability to inhibit the growth of cancer cells by blocking the uptake of essential amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

KMH-233 can be synthesized through a multi-step process involving the coupling of various chemical intermediates. The synthesis typically begins with the preparation of a pyrido[1,2-a]benzimidazole core, followed by the introduction of functional groups necessary for LAT1 inhibition. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The compound is typically produced in batch processes, with careful monitoring of each step to maintain the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

KMH-233 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy.

Scientific Research Applications

KMH-233 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study amino acid transport mechanisms and develop new inhibitors.

    Biology: Investigated for its role in modulating amino acid uptake in various cell types.

    Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit LAT1 and reduce cancer cell growth.

    Industry: Utilized in the development of new therapeutic agents targeting amino acid transporters.

Mechanism of Action

KMH-233 exerts its effects by selectively inhibiting LAT1, a transporter protein responsible for the uptake of large neutral amino acids. By blocking LAT1, this compound reduces the availability of essential amino acids required for protein synthesis and cell growth. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. The compound also affects signaling pathways such as the mammalian target of rapamycin (mTOR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-cancer effects .

Comparison with Similar Compounds

KMH-233 is unique in its high selectivity and potency as a LAT1 inhibitor. Similar compounds include:

This compound stands out due to its reversible inhibition and ability to enhance the efficacy of other chemotherapeutic agents such as bestatin and cisplatin .

Properties

CAS No.

1941174-13-5

Molecular Formula

C32H25N7O5

Molecular Weight

587.596

IUPAC Name

(S)-2-amino-3-(3-((2,4-dicyano-3-(4-(2-(methylamino)-2-oxoethoxy)phenyl)benzo[4,5]imidazo[1,2-a]pyridin-1-yl)carbamoyl)phenyl)propanoic acid

InChI

InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m0/s1

InChI Key

MLNOOVGSMCJSCE-DEOSSOPVSA-N

SMILES

O=C(O)[C@@H](N)CC1=CC=CC(C(NC2=C(C#N)C(C3=CC=C(OCC(NC)=O)C=C3)=C(C#N)C4=NC5=CC=CC=C5N24)=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KMH-233;  KMH 233;  KMH233.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KMH-233
Reactant of Route 2
KMH-233
Reactant of Route 3
Reactant of Route 3
KMH-233
Reactant of Route 4
KMH-233
Reactant of Route 5
KMH-233
Reactant of Route 6
KMH-233

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.